molecular formula C4H12FN B14699659 Diethylamine hydrofluoride CAS No. 25479-04-3

Diethylamine hydrofluoride

Cat. No.: B14699659
CAS No.: 25479-04-3
M. Wt: 93.14 g/mol
InChI Key: IUVRYNCZPOFHIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethylamine hydrofluoride is an organic compound that belongs to the class of secondary amines. It is a colorless liquid with a strong ammonia-like odor. This compound is known for its flammability and weakly alkaline nature. This compound is miscible with most solvents and is commonly used in various industrial and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethylamine hydrofluoride can be synthesized through several methods. One common method involves the reaction of diethylamine with hydrofluoric acid. The reaction is typically carried out under controlled conditions to ensure safety and efficiency. The general reaction is as follows:

(C2H5)2NH+HF(C2H5)2NHHF(C_2H_5)_2NH + HF \rightarrow (C_2H_5)_2NH \cdot HF (C2​H5​)2​NH+HF→(C2​H5​)2​NH⋅HF

Industrial Production Methods: In industrial settings, this compound is produced by reacting diethylamine with anhydrous hydrofluoric acid. The process involves careful handling of hydrofluoric acid due to its highly corrosive nature. The reaction is conducted in specialized equipment designed to withstand the corrosive effects of hydrofluoric acid.

Chemical Reactions Analysis

Types of Reactions: Diethylamine hydrofluoride undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding nitroso compounds.

    Reduction: It can be reduced to form primary amines.

    Substitution: this compound can participate in substitution reactions, where the hydrofluoride group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

    Oxidation: Nitroso compounds.

    Reduction: Primary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Diethylamine hydrofluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.

    Biology: this compound is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.

    Industry: this compound is used in the production of corrosion inhibitors, dyes, and rubber processing chemicals.

Mechanism of Action

The mechanism of action of diethylamine hydrofluoride involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile, attacking electrophilic centers in substrates. The hydrofluoride group can also participate in hydrogen bonding, influencing the reactivity and stability of the compound. The pathways involved in its reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

    Ethylamine: A primary amine with similar reactivity but different physical properties.

    Dimethylamine: Another secondary amine with similar chemical behavior.

    Triethylamine: A tertiary amine with different steric and electronic properties.

Uniqueness: Diethylamine hydrofluoride is unique due to its combination of secondary amine and hydrofluoride functionalities. This dual nature allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications.

Properties

CAS No.

25479-04-3

Molecular Formula

C4H12FN

Molecular Weight

93.14 g/mol

IUPAC Name

N-ethylethanamine;hydrofluoride

InChI

InChI=1S/C4H11N.FH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H

InChI Key

IUVRYNCZPOFHIT-UHFFFAOYSA-N

Canonical SMILES

CCNCC.F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.